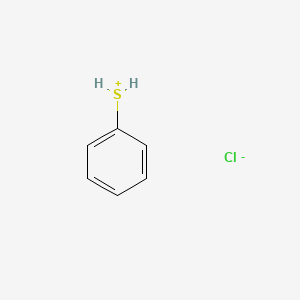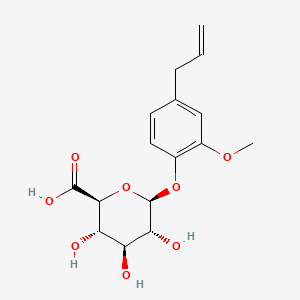
beta-D-Glucopyranosiduronic acid, 2-methoxy-4-(2-propen-1-yl)phenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eugenol-glucuronide is a metabolite of eugenol, a phenolic compound found in clove oil, cinnamon, and other essential oils. Eugenol is known for its diverse medicinal properties, including anti-inflammatory, analgesic, and antimicrobial activities. The glucuronidation of eugenol, resulting in eugenol-glucuronide, is a detoxification process that occurs in the liver, enhancing the solubility and excretion of eugenol from the body.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of eugenol-glucuronide typically involves the enzymatic glucuronidation of eugenol. This process is catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). The reaction conditions generally include:
Substrate: Eugenol
Enzyme: Uridine 5’-diphospho-glucuronosyltransferase
Cofactor: Uridine diphosphate glucuronic acid (UDPGA)
Buffer: Tris-HCl or phosphate buffer at pH 7.4
Temperature: 37°C
Reaction Time: 1-2 hours
Industrial Production Methods: Industrial production of eugenol-glucuronide can be achieved through biotransformation using microbial cultures or isolated enzymes. The process involves:
Microbial Cultures: Utilizing genetically engineered microorganisms that express UGT enzymes.
Isolated Enzymes: Employing purified UGT enzymes in a controlled bioreactor environment.
Optimization: Parameters such as pH, temperature, and substrate concentration are optimized to maximize yield.
化学反応の分析
Types of Reactions: Eugenol-glucuronide primarily undergoes hydrolysis and conjugation reactions. The major reactions include:
Hydrolysis: Catalyzed by β-glucuronidase, resulting in the release of free eugenol.
Conjugation: Further conjugation with sulfate or other glucuronic acid molecules.
Common Reagents and Conditions:
Hydrolysis: β-glucuronidase enzyme, pH 5.0-6.0, 37°C.
Conjugation: Sulfotransferase enzymes, 3’-phosphoadenosine-5’-phosphosulfate (PAPS) as a cofactor, pH 7.4, 37°C.
Major Products:
Hydrolysis: Free eugenol and glucuronic acid.
Conjugation: Eugenol sulfate-glucuronide.
科学的研究の応用
Eugenol-glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Biology: Investigated for its role in detoxification and metabolism of phenolic compounds.
Medicine: Explored for its potential therapeutic effects and as a biomarker for eugenol exposure.
Industry: Utilized in the development of drug delivery systems and as a reference standard in analytical chemistry.
作用機序
Eugenol-glucuronide exerts its effects primarily through its role in the detoxification and excretion of eugenol. The molecular targets and pathways involved include:
Detoxification: Glucuronidation enhances the solubility of eugenol, facilitating its excretion via urine.
Enzyme Interaction: Interaction with UGT enzymes and β-glucuronidase during its formation and hydrolysis.
Pathways: Involvement in phase II metabolism pathways, contributing to the overall detoxification process.
類似化合物との比較
Eugenol-glucuronide can be compared with other glucuronide conjugates of phenolic compounds, such as:
- Vanillin-glucuronide
- Isoeugenol-glucuronide
- Ferulic acid-glucuronide
Uniqueness:
- Source: Derived specifically from eugenol, a compound with unique medicinal properties.
- Applications: Widely studied for its role in detoxification and potential therapeutic effects.
- Metabolism: Exhibits distinct metabolic pathways compared to other phenolic glucuronides.
Conclusion
Eugenol-glucuronide is a significant metabolite with diverse applications in scientific research, medicine, and industry. Its synthesis, reactions, and mechanisms of action provide valuable insights into the detoxification processes of phenolic compounds. The comparison with similar compounds highlights its unique properties and potential for further exploration in various fields.
特性
CAS番号 |
95480-61-8 |
|---|---|
分子式 |
C16H20O8 |
分子量 |
340.32 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H20O8/c1-3-4-8-5-6-9(10(7-8)22-2)23-16-13(19)11(17)12(18)14(24-16)15(20)21/h3,5-7,11-14,16-19H,1,4H2,2H3,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1 |
InChIキー |
MQXZRKSWEMEXCG-JHZZJYKESA-N |
異性体SMILES |
COC1=C(C=CC(=C1)CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B13403876.png)
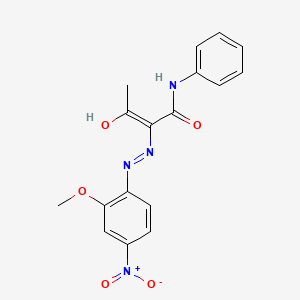
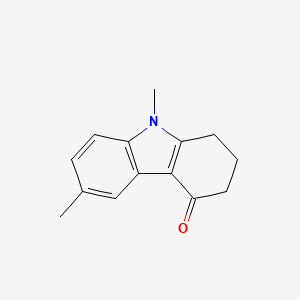
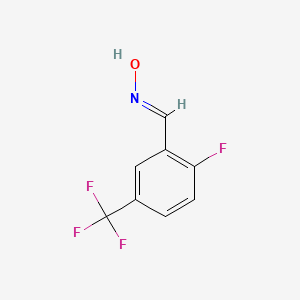
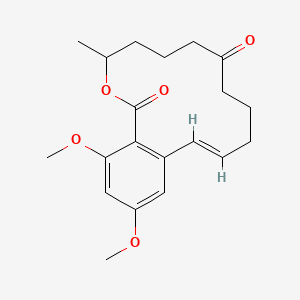
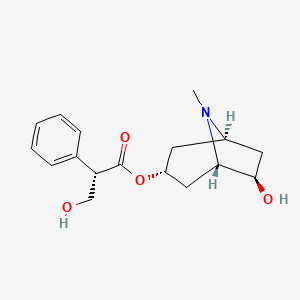

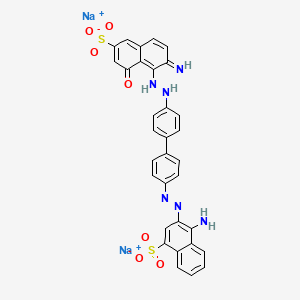

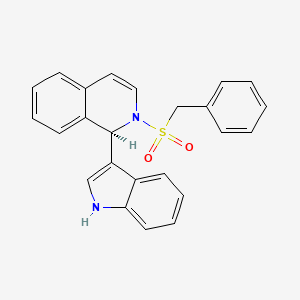

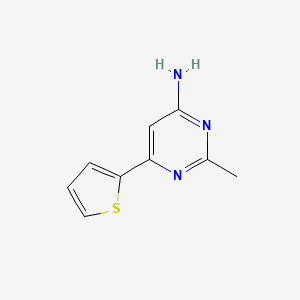
![(1S,2S)-2-[[bis(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride](/img/structure/B13403940.png)
